(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Overview
Description
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of a class of nitrogen-containing heterocycles, which are known for their significant potential in various fields, including drug discovery and synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . Another method involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization processes are likely employed on a larger scale to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle can interact with various enzymes and receptors, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of its atoms.
8-azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework.
Uniqueness
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-AHXFUIDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H](N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446330 | |
Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109583-12-2 | |
Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109583-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) into a peptide sequence affect its ability to inhibit HLE?
A1: The research by [] explored replacing the central proline residue in Val-Pro-Val, a known HLE inhibitor, with Abo. This modification aimed to develop potent and selective HLE inhibitors. The study demonstrated that incorporating Abo, instead of proline, maintained in vitro HLE inhibitory potency in the nanomolar range (10-100 nM) comparable to reference inhibitors []. This suggests that Abo can effectively contribute to the binding affinity of the peptide inhibitor towards HLE.
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